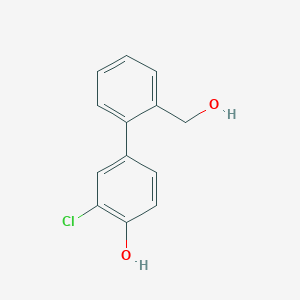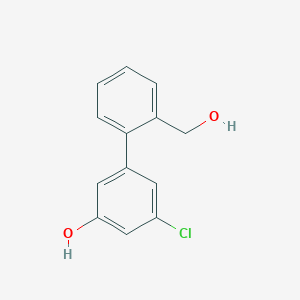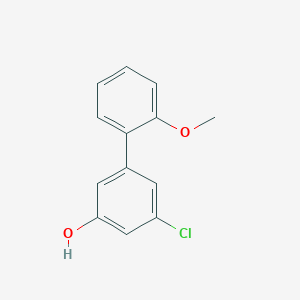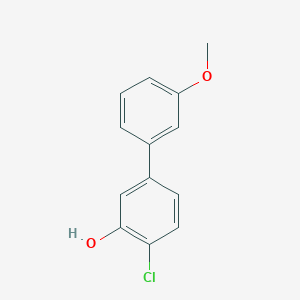
3-Chloro-5-(4-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methoxyphenyl)phenol, 95% (3C5MPP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of approximately 220 g/mol and a melting point of approximately 130 °C. 3C5MPP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3C5MPP has been studied for its potential applications in biochemistry, physiology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and medicine.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-methoxyphenyl)phenol, 95% acts as a Lewis acid, meaning that it can accept a pair of electrons from an electron-rich species, such as a nucleophile, and form a covalent bond. This reaction can then facilitate the formation of other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to interact with certain proteins, enzymes, and hormones in the body, suggesting that it may have a role in regulating certain biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used in a variety of research applications. However, there are some limitations to its use. For example, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not very stable and can decompose relatively quickly. In addition, its toxicity and potential for causing skin irritation make it unsuitable for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Chloro-5-(4-methoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medicine. In addition, further research into its stability and toxicity could help to identify ways to improve its safety and efficacy for use in laboratory experiments. Finally, further research into its use as a catalyst and reagent in organic synthesis could help to identify new and more efficient methods of synthesis.
Synthesemethoden
3-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-chlorophenol with 4-methoxyphenol in the presence of a base, such as sodium hydroxide, at a temperature of approximately 150 °C. The reaction yields 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in approximately 95% yield. This method is relatively simple and cost-effective, making it a popular choice for research applications.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFCGKUTAQKLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685888 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261979-79-6 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














